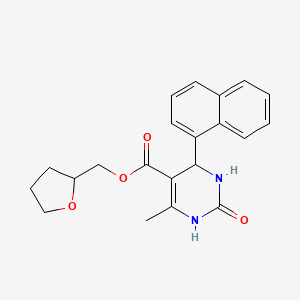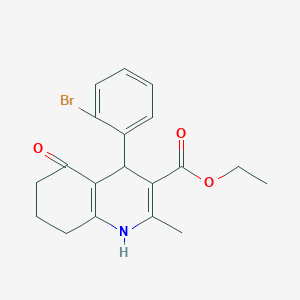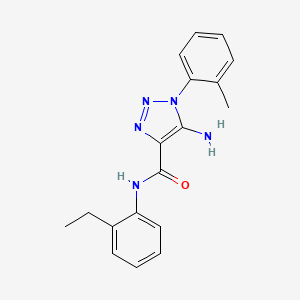![molecular formula C12H11N5S2 B5139225 4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTT, and it is a yellow-colored powder that is soluble in water.
科学研究应用
MTT has been widely used in scientific research due to its ability to act as a colorimetric indicator for cell viability and proliferation assays. It is commonly used in the MTT assay, which is a widely-used method for measuring the viability of cells in vitro. This assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored product that can be quantified spectrophotometrically.
作用机制
MTT is reduced by mitochondrial dehydrogenases in viable cells to formazan. This reaction occurs only in viable cells, and the amount of formazan produced is proportional to the number of viable cells present in the sample. The reduction of MTT to formazan involves the transfer of electrons from NADH or NADPH to the tetrazolium ring of MTT, resulting in the formation of a colored product.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in cell-based assays.
实验室实验的优点和局限性
The main advantage of using MTT in cell viability assays is its high sensitivity and specificity. It is a reliable indicator of cell viability and proliferation and can be used in a wide range of cell types and experimental conditions. However, the MTT assay has some limitations, including the fact that it cannot distinguish between viable and non-viable cells, and it is not suitable for use in certain cell types, such as those that do not have mitochondrial dehydrogenases.
未来方向
MTT has potential applications in various fields, including drug discovery, toxicology, and cancer research. Future research could focus on developing new MTT-based assays for specific cell types or experimental conditions, as well as exploring the potential use of MTT in vivo. Additionally, researchers could investigate the mechanism of MTT reduction in cells and explore the potential use of MTT as a tool for studying mitochondrial function and metabolism.
Conclusion:
MTT is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a colorimetric indicator in cell viability assays, and it has high sensitivity and specificity. While MTT has no known biochemical or physiological effects on cells or organisms, it has potential applications in drug discovery, toxicology, and cancer research. Further research is needed to explore the full potential of MTT in these fields.
合成方法
MTT can be synthesized by the reaction of 2-methyl-1,3-benzothiazol-6-amine with 4-methyl-5-nitrothiazol-2-amine in the presence of sodium dithionite. The resulting compound is then diazotized with sodium nitrite and hydrochloric acid to form MTT.
属性
IUPAC Name |
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-6-11(19-12(13)14-6)17-16-8-3-4-9-10(5-8)18-7(2)15-9/h3-5H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQLYSWAXEBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC3=C(C=C2)N=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)

![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5139176.png)
![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)
![1,5-dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5139201.png)

![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)
